Ac-IEPD-AFC is classified as a peptide substrate and falls under the category of fluorogenic substrates used in enzyme assays. It is synthesized from the peptide sequence N-acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid and is commercially available from various suppliers, including MedChemExpress and Tocris Bioscience . Its chemical structure can be denoted by its CAS number 1135417-31-0 .
The synthesis of Ac-IEPD-AFC involves several key steps:
These methods allow for precise control over the synthesis process, ensuring that the resulting compound meets the required specifications for research applications.
The molecular structure of Ac-IEPD-AFC consists of a peptide backbone with an acetyl group at the N-terminus and an aminofluorescein moiety that serves as a fluorescent reporter.
Ac-IEPD-AFC undergoes hydrolysis when acted upon by granzyme B, leading to the release of aminofluorescein. The reaction can be summarized as follows:
The enzymatic reaction is typically monitored using fluorescence spectrometry, where the increase in fluorescence intensity correlates with granzyme B activity. The excitation and emission wavelengths are set at 380 nm and 500 nm, respectively .
The mechanism of action for Ac-IEPD-AFC involves its interaction with granzyme B, which recognizes the specific peptide sequence. Upon binding, granzyme B cleaves the peptide bond between Aspartic Acid and Aminofluorescein, resulting in the release of the fluorescent product.
This cleavage event can be quantitatively measured, allowing researchers to assess granzyme B activity in various biological contexts, such as apoptosis or immune responses .
These properties are crucial for ensuring accurate experimental results when using Ac-IEPD-AFC in assays.
Acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid-Aminofluorescein has several significant applications in scientific research:
Biochemical Mechanism and DetectionAc-IEPD-AFC operates through enzymatic cleavage of the peptide sequence Ac-IEPD from the fluorophore AFC (7-amino-4-trifluoromethylcoumarin). Granzyme B hydrolyzes the bond after aspartic acid, releasing free AFC. This uncaging event generates a detectable fluorescent signal at excitation/emission maxima of 400/505 nm, proportional to protease activity [2] [3] [8]. The reaction follows Michaelis-Menten kinetics, with studies reporting a K~m~ of 585 μM for human Granzyme B in optimized assay buffers [1] [5].
Kinetic Advantages and Experimental UtilityThe substrate’s low background fluorescence and high signal-to-noise ratio permit continuous monitoring of enzyme kinetics. Key features include:
Table 1: Physicochemical Properties of Ac-IEPD-AFC
Property | Value |
---|---|
Molecular Formula | C~32~H~38~F~3~N~5~O~11~ |
Molecular Weight | 725.67 g/mol |
CAS Number | 1135417-31-0 |
Excitation/Emission | 400 nm / 505 nm |
Purity | ≥95% |
Solubility (DMSO) | >14 mg/mL |
Table 2: Kinetic Parameters for Granzyme B Cleavage
Parameter | Value | Conditions |
---|---|---|
K~m~ | 585 μM | Human Granzyme B, assay buffer [1] |
Optimal pH | 7.0–7.5 | Physiological buffers |
Detection Limit | <0.1 nM enzyme | Fluorometric assays [8] |
Mechanistic Insights into Cytotoxic Lymphocyte FunctionAc-IEPD-AFC is indispensable for quantifying Granzyme B activity in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon target cell recognition, these effector cells release Granzyme B and perforin into immunological synapses. Perforin forms pores in target cell membranes, enabling Granzyme B entry and initiation of caspase-dependent apoptosis [4] [9]. Studies using Ac-IEPD-AFC have validated that:
Applications in Immune Monitoring and Therapeutic DevelopmentThis substrate enables precise immune profiling in disease models:
Table 3: Key Immune Checkpoint Proteins Modulated by Granzyme B Activity
Immune Checkpoint | Relationship to Granzyme B | Disease Relevance |
---|---|---|
PD-L1 | Upregulated during malignant transformation; dampens CTL responses [7] | Cancer immune evasion |
IDO1 | Produces kynurenine, which inhibits CTL function; Granzyme B activity inversely correlates with IDO1 levels [7] | Autoimmunity, chronic infection |
Galectin-9 | Binds Tim-3 on CTLs, inducing apoptosis via Granzyme B feedback [7] [9] | Cancer, autoimmune disorders |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9